
Isostearyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isostearyl alcohol is typically synthesized through the hydrogenation of isostearic acid. The process involves the reduction of the carboxyl group (-COOH) of isostearic acid to a hydroxyl group (-OH) under specific conditions . This reaction is usually carried out in the presence of a catalyst, such as nickel or palladium, at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar hydrogenation techniques. The process involves the continuous flow of isostearic acid and hydrogen gas over a fixed-bed catalyst at high temperatures (around 200-300°C) and pressures (20-50 atm). The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isostearyl alcohol undergoes various chemical reactions, including oxidation, reduction, and esterification .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to isostearic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of this compound typically involves hydrogenation in the presence of a metal catalyst.
Esterification: this compound reacts with carboxylic acids to form esters, which are commonly used in cosmetic formulations.
Major Products:
Oxidation: Isostearic acid
Reduction: No further reduction products as it is already a reduced form.
Esterification: Various esters used in cosmetics and personal care products.
Scientific Research Applications
Isostearyl alcohol has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments due to its non-toxic nature.
Medicine: Incorporated into topical formulations for its moisturizing and skin-conditioning properties.
Industry: Widely used in the cosmetics industry as an emollient, viscosity-controlling agent, and skin-conditioning agent
Mechanism of Action
Isostearyl alcohol exerts its effects primarily through its emollient and moisturizing properties. It increases the water content in the stratum corneum, the outermost layer of the skin, by forming a barrier that prevents water loss . This action helps maintain skin hydration and improves skin texture. Additionally, this compound’s branched structure allows it to spread easily on the skin, providing a smooth and silky feel .
Comparison with Similar Compounds
Cetyl Alcohol: A straight-chain fatty alcohol with 16 carbon atoms, used as an emollient and thickening agent.
Stearyl Alcohol: An 18-carbon straight-chain fatty alcohol, similar to isostearyl alcohol but with a linear structure.
Myristyl Alcohol: A 14-carbon straight-chain fatty alcohol, used in similar applications as this compound.
Uniqueness: this compound’s branched structure distinguishes it from other fatty alcohols, providing unique spreading and moisturizing properties. Its ability to enhance the texture and feel of cosmetic products makes it a preferred choice in formulations where a light, non-greasy feel is desired .
Biological Activity
Isostearyl alcohol, a long-chain fatty alcohol, is primarily used in cosmetic formulations for its emollient and surfactant properties. This article explores its biological activity, including its effects on skin, immune response, and potential applications in various fields.
This compound is a branched-chain fatty alcohol with the chemical structure C18H38O. It is derived from natural sources and is known for its hydrophobic characteristics, which contribute to its effectiveness as a skin conditioning agent.
Biological Activity Overview
1. Skin Conditioning and Emollient Effects
this compound is primarily recognized for its ability to enhance skin hydration and barrier function. It acts as an emollient, providing a smooth feel to the skin while preventing moisture loss. In formulations, it helps improve the texture and spreadability of creams and lotions.
2. Safety and Sensitization Studies
Research has shown that this compound exhibits low potential for skin irritation and sensitization. A study involving the dermal application of 25% this compound reported no significant signs of irritation or sensitization in human subjects . This safety profile supports its widespread use in cosmetic products.
Immunological Effects
Recent studies have investigated the influence of aliphatic alcohols, including this compound, on immune cell function. One study highlighted that aliphatic alcohols could suppress phagocytic activity in monocytes, which are crucial for the immune response against pathogens . This suppression was observed to be concentration-dependent, indicating that higher concentrations could lead to more pronounced immunosuppressive effects.
Case Study 1: Skin Sensitization
A clinical study assessed the incidence of skin sensitization to this compound among participants exposed to cosmetic products containing this ingredient. The findings indicated minimal sensitization rates, reinforcing its safety profile in topical applications .
Case Study 2: Phagocytosis Inhibition
In another investigation, human monocytes treated with various aliphatic alcohols, including this compound, showed decreased phagocytic activity when exposed to opsonized zymosan particles. This suggests that while this compound is safe for topical use, it may have implications for immune function when ingested or applied in high concentrations .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and safety profiles of this compound compared to other common fatty alcohols:
Alcohol Type | Emollient Activity | Skin Irritation Potential | Phagocytosis Impact |
---|---|---|---|
This compound | High | Low | Moderate |
Cetyl Alcohol | High | Low | Low |
Stearyl Alcohol | High | Low | Low |
Myristyl Alcohol | Moderate | Low | Moderate |
Research Findings
Several key research findings highlight the biological activity of this compound:
- Emulsion Stability : this compound contributes to the stability of emulsions in cosmetic formulations by reducing surface tension and enhancing texture.
- Barrier Function Improvement : Studies indicate that this compound can improve the skin's barrier function by enhancing lipid composition in stratum corneum layers.
- Potential Immunosuppressive Effects : While beneficial in topical applications, caution is advised regarding high concentrations due to potential immunosuppressive effects observed in monocyte function studies .
Properties
IUPAC Name |
16-methylheptadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHHMBRJJOGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892268 | |
Record name | 16-Methyl-1-heptadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Isooctadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41744-75-6, 27458-93-1 | |
Record name | Isostearyl Alcohol EX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41744-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isostearyl alcohol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Methylheptadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Heptadecanol, 16-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methyl-1-heptadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-methylheptadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-METHYLHEPTADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W29XHH208C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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